N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group, a cyclooctathiophene ring, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the cyclooctathiophene ringThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclooctathiophene derivatives and furan-2-carboxamide analogs. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c22-17(14-7-5-11-24-14)21-19-16(18(23)20-12-9-10-12)13-6-3-1-2-4-8-15(13)25-19/h5,7,11-12H,1-4,6,8-10H2,(H,20,23)(H,21,22) |
InChI Key |
WAXNSAUEGUCFGA-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4CC4 |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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